N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For a related compound, “3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid”, the InChI code is "1S/C9H10N4O3/c1-16-8-4-2-6-10-11-7 (13 (6)12-8)3-5-9 (14)15/h2,4H,3,5H2,1H3, (H,14,15)" .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be represented by its molecular weight and InChI code. For a related compound, “3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid”, the molecular weight is 222.2 .Scientific Research Applications
Antitumor Activity
Research has demonstrated significant antitumor activity in certain derivatives of the [1,2,4]triazolo[4,3-b]pyridazine compound. For instance, the study by Stevens et al. (1987) found that compounds with specific alkyl groups, similar to the structural framework of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide, exhibited notable antitumor activity against various murine tumors (Stevens et al., 1987).
Antimicrobial Activity
Certain pyrazolo[3, 4]pyrimidine derivatives, related to the compound , have shown promising antimicrobial properties. Shamroukh et al. (2005) synthesized derivatives that displayed potent antimicrobial activity, indicating the potential of similar structures in microbial inhibition (Shamroukh et al., 2005).
Anti-Inflammatory and Antihistaminic Properties
Compounds structurally related to this compound have been found to exhibit anti-inflammatory and antihistaminic activities. Gyoten et al. (2003) synthesized derivatives with cyclic amines, showing effectiveness in inhibiting eosinophil infiltration and possessing antihistaminic activity (Gyoten et al., 2003).
Antiviral Properties
Larsen et al. (1999) explored derivatives of the pyrazolo[4,3-d]pyrimidine analogs, akin to the compound , for their potential antiviral properties. This study found moderate activity against HIV-1, suggesting the possibility of antiviral applications for related compounds (Larsen et al., 1999).
Chemical Synthesis and Structure Analysis
Studies like those conducted by Sallam et al. (2021) focus on the chemical synthesis and structural analysis of related compounds, which is crucial for understanding the potential applications in pharmaceuticals and medicinal chemistry (Sallam et al., 2021).
Mechanism of Action
Target of Action
Related compounds in the triazolopyridazine class have been found to interact with proteins such as the cell division protein zipa in escherichia coli and its homolog in shigella flexneri . These proteins play crucial roles in bacterial cell division.
Mode of Action
It can be inferred that the compound may interact with its target proteins and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential interaction with cell division proteins, it may influence the bacterial cell division process .
Result of Action
If the compound does indeed interact with cell division proteins, it could potentially affect bacterial cell division .
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-7-5-8(17-21-7)12(19)13-6-10-15-14-9-3-4-11(20-2)16-18(9)10/h3-5H,6H2,1-2H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTCYHAJXNFBJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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